Sodium 4-Hydroxy-3-methoxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-Hydroxy-3-methoxybenzoate can be synthesized through the neutralization of 4-Hydroxy-3-methoxybenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-Hydroxy-3-methoxybenzoic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-Hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Sodium 4-Hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and as a standard in analytical techniques.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics, pharmaceuticals, and food additives due to its preservative properties
Mechanism of Action
The mechanism of action of Sodium 4-Hydroxy-3-methoxybenzoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting metabolic pathways.
Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Sodium 4-Hydroxy-3-methoxybenzoate is unique due to its specific functional groups and properties. Similar compounds include:
Sodium 4-Hydroxybenzoate: Lacks the methoxy group, resulting in different chemical reactivity and applications.
Sodium 3-Methoxybenzoate: Lacks the hydroxyl group, affecting its antioxidant and anti-inflammatory properties.
Sodium Vanillin: Contains an aldehyde group instead of a carboxylate group, leading to different uses in flavoring and fragrance industries
Properties
IUPAC Name |
sodium;4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVFUWCVYLUIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635497 | |
Record name | Sodium 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-48-7 | |
Record name | Sodium 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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